4-Bromo-6-methyl-2h-pyran-2-one

Catalog No.
S762583
CAS No.
132559-91-2
M.F
C6H5BrO2
M. Wt
189.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-methyl-2h-pyran-2-one

CAS Number

132559-91-2

Product Name

4-Bromo-6-methyl-2h-pyran-2-one

IUPAC Name

4-bromo-6-methylpyran-2-one

Molecular Formula

C6H5BrO2

Molecular Weight

189.01 g/mol

InChI

InChI=1S/C6H5BrO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3

InChI Key

LLFSFJYWGVKYRP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=O)O1)Br

Canonical SMILES

CC1=CC(=CC(=O)O1)Br

4-Bromo-6-methyl-2H-pyran-2-one is a halogenated heterocyclic compound belonging to the α-pyrone class of lactones. Its core value in procurement and synthesis stems from the bromine atom at the C4 position, which serves as a highly effective and regiochemically defined reactive handle. This feature enables its use as a key precursor in palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, for the construction of more complex molecular architectures. [REFS-1, REFS-2] Unlike its non-halogenated analogs, the C4-bromo group provides a specific site for carbon-carbon bond formation, making it a critical intermediate for creating substituted pyrones and downstream heterocycles.

Substituting 4-Bromo-6-methyl-2H-pyran-2-one with structurally related but non-brominated analogs, such as 4-hydroxy-6-methyl-2-pyrone or the parent 6-methyl-2H-pyran-2-one, will lead to complete process failure in key applications. The primary synthetic utility of this compound is its ability to undergo palladium-catalyzed cross-coupling reactions at the C4 position. [1] This reaction is entirely dependent on the presence of the bromo-substituent as a leaving group. The hydroxyl group in 4-hydroxy-6-methyl-2-pyrone exhibits different reactivity, primarily as a nucleophile or enol, leading to O-functionalization or reactions at the C3 position, not C-C coupling at C4. [2] Therefore, for synthetic routes requiring the introduction of aryl, alkenyl, or alkynyl groups at the 4-position of the pyrone ring, there is no direct, cost-effective substitute.

High-Yield Precursor for Sonogashira Cross-Coupling Reactions

In palladium-catalyzed Sonogashira couplings with various terminal acetylenes, 4-Bromo-6-methyl-2H-pyran-2-one consistently delivers high yields of the desired 4-alkynyl-6-methyl-2H-pyran-2-ones. Using a Pd/C and PPh3 catalyst system, yields of up to 95% have been achieved. [1] This reaction is impossible with non-halogenated analogs like 6-methyl-2H-pyran-2-one, which would result in 0% yield as it lacks the necessary bromo leaving group for the catalytic cycle.

Evidence DimensionReaction Yield (%)
Target Compound DataUp to 95%
Comparator Or Baseline6-methyl-2H-pyran-2-one (non-brominated analog): 0%
Quantified DifferenceQualitatively enables the reaction; quantitatively high-yielding.
ConditionsSonogashira cross-coupling with terminal acetylenes, Pd/C-PPh3-CuI catalyst system in MeCN/Et3N.

This demonstrates the compound's essential role and high efficiency as a building block for introducing alkyne functionalities, a critical step in synthesizing many complex molecules and natural products.

Enables Efficient Synthesis of 4-Aryl-6-methyl-2-pyrones via Suzuki Coupling

The C4-bromo group makes this compound a suitable substrate for Suzuki-Miyaura cross-coupling reactions to produce 4-aryl-6-methyl-2-pyrones. For example, coupling with alkenylboronic acids using a palladium catalyst has been shown to produce the corresponding 4-alkenyl-6-methyl-2-pyrones in high yields ranging from 82-94%. In contrast, attempting a Suzuki coupling with 4-hydroxy-6-methyl-2-pyrone would not yield the desired C-C coupled product, as the hydroxyl group is not a suitable leaving group for this transformation.

Evidence DimensionReaction Yield (%)
Target Compound Data82-94% (with alkenylboronic acids)
Comparator Or Baseline4-hydroxy-6-methyl-2-pyrone: Ineffective for C4-Suzuki coupling.
Quantified DifferenceEnables a high-yielding synthetic route unavailable to the common hydroxy-analog.
ConditionsSuzuki-Miyaura coupling with alkenylboronic acids, metal-catalyzed.

For research and development requiring access to the 4-aryl-2-pyrone scaffold, a common motif in bioactive compounds, this specific bromo-precursor is a procurement necessity for an efficient and high-yield synthetic strategy.

Versatile Precursor for Fused Heterocyclic Systems via Nucleophilic Substitution

The bromine atom at the C4 position is susceptible to nucleophilic displacement, enabling the synthesis of complex fused heterocyclic systems. For instance, reaction with binucleophilic amines like ortho-phenylenediamines leads to the formation of 1,5-benzodiazepine derivatives. This reaction proceeds via an initial nucleophilic attack at the C4 position, displacing the bromide, followed by intramolecular cyclization. This specific reactivity is absent in the parent compound, 6-methyl-2H-pyran-2-one, which lacks a suitable leaving group at the C4 position for such transformations.

Evidence DimensionReactivity toward Binucleophiles
Target Compound DataUndergoes nucleophilic substitution and cyclization to form fused systems.
Comparator Or Baseline6-methyl-2H-pyran-2-one: Does not undergo this reaction at the C4 position.
Quantified DifferenceUnlocks a synthetic pathway to fused heterocycles not accessible with the non-brominated parent compound.
ConditionsReaction with binucleophilic amines (e.g., ortho-phenylenediamines).

This reactivity provides a direct and efficient route to complex, high-value heterocyclic scaffolds like benzodiazepines, making the compound a strategic choice for projects in medicinal chemistry and materials science.

Core Building Block for 4-Aryl and 4-Alkynyl Substituted 2-Pyrones

This compound is the designated precursor for synthetic campaigns requiring the regioselective installation of aryl, alkenyl, or alkynyl groups at the 4-position of the 6-methyl-2-pyrone core. Its demonstrated high-yield performance in Suzuki and Sonogashira coupling reactions makes it the most direct and efficient choice for accessing these valuable intermediates, which are common in natural product synthesis and medicinal chemistry programs. [REFS-1, REFS-2]

Synthesis of Fused Heterocyclic Scaffolds

When the synthetic target involves a pyrone ring fused to another heterocyclic system, such as a benzodiazepine, this compound is a key intermediate. The C4-bromo group's ability to act as a leaving group in reactions with binucleophiles provides a strategic and reliable pathway for constructing complex, polycyclic molecules that are otherwise difficult to access.

Precursor to Functionalized 4-Substituted Pyridines

2-Pyrones are well-established precursors for the synthesis of substituted pyridines. Using 4-Bromo-6-methyl-2H-pyran-2-one allows for the bromo-substituent to be carried through the transformation, yielding a 4-bromo-2-hydroxypyridine derivative. This product retains a reactive handle for subsequent functionalization, making it a more versatile intermediate than the unsubstituted pyridine that would be formed from a non-brominated pyrone.

XLogP3

1.6

Wikipedia

2H-Pyran-2-one, 4-bromo-6-methyl-

Dates

Last modified: 08-15-2023

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